The primary source for the synthesis of 7-benzyl-8-bromo-3-methylxanthine is 3-methylxanthine, which serves as a foundational structure for further modifications. The compound is classified as a brominated xanthine derivative, characterized by the presence of a bromine atom at the 8-position and a benzyl group at the 7-position of the xanthine ring. This modification enhances its biological activity and selectivity towards various receptors.
The synthesis of 7-benzyl-8-bromo-3-methylxanthine typically involves several key steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Typically, reactions are performed at temperatures ranging from room temperature to reflux conditions, depending on the reactivity of the starting materials.
The molecular structure of 7-benzyl-8-bromo-3-methylxanthine can be represented by its chemical formula . Key structural features include:
Structural confirmation is often achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For instance, NMR spectra can provide detailed information about hydrogen environments in the molecule, confirming substitution patterns .
7-Benzyl-8-bromo-3-methylxanthine can undergo various chemical reactions:
Common reagents for nucleophilic substitution include ammonia or primary amines in solvents like ethanol or water. Reaction conditions may vary based on the desired product and nucleophile used.
The mechanism of action for 7-benzyl-8-bromo-3-methylxanthine primarily involves its interaction with purinergic receptors and enzymes involved in purine metabolism. The structural modifications at positions 7 and 8 enhance binding affinity to specific receptors compared to unmodified xanthines.
The physical and chemical properties of 7-benzyl-8-bromo-3-methylxanthine include:
7-Benzyl-8-bromo-3-methylxanthine has several potential applications in pharmaceutical research:
7-Benzyl-8-bromo-3-methylxanthine (CAS Registry Number: 93703-26-5) is a synthetically modified xanthine derivative with systematic IUPAC name 8-Bromo-3,7-dihydro-3-methyl-7-(phenylmethyl)-1H-purine-2,6-dione. Its molecular formula is C₁₃H₁₁BrN₄O₂, corresponding to a molecular weight of 335.16 g/mol. Structurally, it features a xanthine core (a purine dione system) with three key substituents: a methyl group at position N-3, a benzyl group at position N-7, and a bromine atom at position C-8. This arrangement creates a planar heterocyclic system with distinct electronic properties influenced by the electron-withdrawing bromine and the aromatic benzyl group [4] [9].
Table 1: Key Physicochemical Properties of 7-Benzyl-8-bromo-3-methylxanthine
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₃H₁₁BrN₄O₂ |
Molecular Weight | 335.16 g/mol |
CAS Registry Number | 93703-26-5 |
Canonical SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=CC=C3 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 2 (benzyl methylene and N-CH₃) |
Topological Polar Surface Area (PSA) | 72.9 Ų |
LogP (Partition Coefficient) | 1.65 (indicating moderate lipophilicity) |
Exact Mass | 334.00654 |
Nuclear Magnetic Resonance (NMR) spectroscopy confirms its structure: The benzyl group's methylene protons typically resonate as a singlet near δ 5.0-5.5 ppm in DMSO-d₆, while the N-3 methyl protons appear as a singlet near δ 3.3-3.5 ppm. Aromatic protons from the benzyl substituent show characteristic signals between δ 7.2-7.4 ppm. The absence of a proton signal at C-8 (due to bromine substitution) is a critical diagnostic feature [3] [7] [9]. The carbonyl groups contribute to the compound's planarity and ability to form hydrogen bonds, influencing its reactivity and potential for crystal formation. X-ray crystallography, while not explicitly detailed in the sources, would be expected to show intermolecular hydrogen bonding involving the N1-H and the C6 carbonyl oxygen, contributing to its crystalline nature and relatively high melting point (often exceeding 250°C, though specific values vary by exact polymorph) [4] [7].
The synthesis of 7-benzyl-8-bromo-3-methylxanthine emerged from systematic research on xanthine derivatives at academic institutions like Zaporizhzhia State Medical University (Ukraine) during the late 20th and early 21st centuries. While the exact first report date is obscured in the available literature, its CAS number (93703-26-5) suggests initial synthesis likely occurred in the 1980s. It was developed as a strategic synthon (building block) rather than a final drug candidate, specifically designed to overcome limitations in direct functionalization of the xanthine core [3] [4] [9].
The primary synthetic route involves the alkylation of 8-bromo-3-methylxanthine (itself obtained via bromination of 3-methylxanthine using sodium acetate and bromine in acetic acid) with α-methylbenzyl chloride or benzyl bromide/halides. This reaction is typically conducted under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or methoxyethanol, often in the presence of a mild base such as potassium carbonate or N-ethyl-N,N-diisopropylamine to deprotonate N-7 and facilitate nucleophilic substitution. The process leverages the enhanced nucleophilicity of N-7 in the 8-bromoxanthine precursor compared to unsubstituted xanthines [3] [7] [9].
Table 2: Key Synthetic Methodologies for 7-Benzyl-8-bromo-3-methylxanthine and Derivatives
Reaction Type | Conditions | Products/Applications | Reference Source |
---|---|---|---|
Core Synthesis | Reflux 8-bromo-3-methylxanthine + α-methylbenzylchloride in solvent | 7-(α-methylbenzyl)-8-bromo-3-methylxanthine | [3] [9] |
Nucleophilic Substitution (C-8) | React with amines in autoclave (MeOH, 170°C) | 8-amino-7-(m-bromobenzyl)-3-methylxanthines | [7] |
Hydrazino Derivative Formation | React with excess hydrazine hydrate (aq. dioxane) | 8-hydrazino-7-benzyl-3-methylxanthine | [3] [8] [9] |
Heterocycle Annulation | React 8-hydrazino derivative with acetylacetone or acetoacetic ester | Pyrazolo- or pyranopyrazolo-annelated xanthines | [8] |
Significant contributions to its development and utilization were made by research groups led by Ivanchenko D.G. and Romanenko M.I.. Their work focused on optimizing synthesis protocols and demonstrating its versatility as a precursor. A major advancement was establishing the selective reactivity of the C-8 bromine atom towards various nucleophiles (amines, hydrazines) while the N-7 benzyl group remained stable under these conditions. This selectivity unlocked efficient routes to diverse 8-substituted xanthine libraries, crucial for structure-activity relationship (SAR) studies in drug discovery [3] [7] [8]. The historical development underscores a shift in xanthine chemistry from simple natural product derivatives (like caffeine or theophylline) towards complex, synthetically tailored molecules designed for specific biological targeting.
7-Benzyl-8-bromo-3-methylxanthine holds significant strategic value in medicinal chemistry primarily as a versatile synthetic intermediate for generating structurally diverse xanthine derivatives with targeted biological activities. Its core significance stems from two key features: 1) The N-7 benzyl group enhances lipophilicity and can influence binding to hydrophobic pockets in target proteins, and 2) The C-8 bromine atom serves as an excellent leaving group, enabling facile nucleophilic displacement reactions with a wide array of nitrogen, oxygen, sulfur, and carbon nucleophiles [3] [4] [7]. This allows for the efficient introduction of complex substituents crucial for modulating pharmacological profiles.
Table 3: Key Applications of 7-Benzyl-8-bromo-3-methylxanthine in Drug Discovery
Role in Drug Design | Specific Application/Outcome | Therapeutic Area Relevance |
---|---|---|
Linagliptin Intermediate | Key precursor for multi-step synthesis of this DPP-4 inhibitor | Type 2 Diabetes Mellitus |
Adenosine Receptor Modulators | Synthesis of 8-amino/8-hydrazino derivatives via nucleophilic displacement | CNS disorders, inflammation, cancer |
Kinase Inhibitor Scaffold | Provides core structure for modifying interactions with ATP-binding sites | Oncology (e.g., Akt/PKB inhibition) |
Heterocyclic Annulation Precursor | Formation of pyrazolo-/pyranopyrazolo-xanthines via reaction with β-dicarbonyls | Exploration of diverse bioactivities |
The compound's role as a precursor for Linagliptin (a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used clinically for type 2 diabetes) exemplifies its practical impact. The bromine at C-8 allows for the introduction of specific amine functionalities required for DPP-4 inhibition potency and selectivity [4]. Furthermore, research groups have extensively utilized its reactivity to synthesize libraries of 8-aminoxanthines and 8-hydrazinoxanthines. These derivatives are screened for interactions with adenosine receptor subtypes (A₁, A₂A, A₂B, A₃), which are implicated in neurological disorders (e.g., Parkinson's disease), inflammation, cardiac function, and cancer [3] [6] [7]. The benzyl group at N-7 is a critical pharmacophore in many adenosine receptor ligands, contributing to receptor subtype selectivity and binding affinity [3] [6].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: